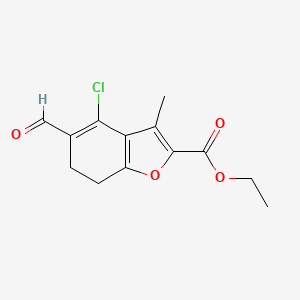

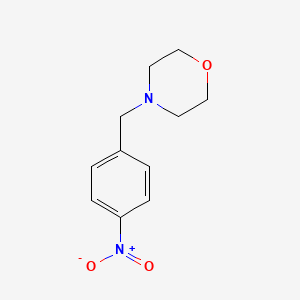

3-((4-Methylbenzyl)thio)-1H-1,2,4-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of triazole derivatives, such as 3-((4-Methylbenzyl)thio)-1H-1,2,4-triazole, involves reactions that are energetically feasible at room temperature, indicating exothermic and spontaneous processes. Studies employing density functional theory (DFT) have shown the synthesis pathways to be favored in the forward direction, with bond lengths aligning closely with crystallographic values. Such processes underscore the accessible nature of triazole synthesis under mild conditions, facilitating the exploration of various derivatives for different applications (Srivastava et al., 2016).

Molecular Structure Analysis

X-ray crystallography and DFT calculations have been pivotal in elucidating the molecular structure of triazole compounds. For instance, specific triazole derivatives exhibit planar triazole rings with notable dihedral angles relative to attached phenyl rings, showcasing the structural diversity within this class of compounds. These analyses provide insights into the molecular conformations that govern the chemical reactivity and potential biological activity of these molecules (Șahin et al., 2011).

Chemical Reactions and Properties

Triazole compounds participate in a variety of chemical reactions, including condensation with aldehydes to form Schiff bases. These reactions are instrumental in modifying the chemical structure and, consequently, the properties of the triazole core. The ability to undergo such transformations allows for the synthesis of derivatives with targeted biological or physical properties, expanding the utility of the triazole scaffold in various chemical domains (Tabatabaee et al., 2009).

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting points, and crystal structures, are closely tied to their molecular architecture. Crystallographic studies reveal that intermolecular hydrogen bonding and π-π interactions play a crucial role in stabilizing the crystal structure of these compounds. Such insights are vital for understanding the material properties of triazole-based compounds, which can influence their processing, formulation, and application in various fields (Wang et al., 2008).

Chemical Properties Analysis

The chemical properties of triazoles, including their reactivity, stability, and electronic characteristics, are fundamentally influenced by their molecular structure. DFT and other theoretical methods have been employed to predict reactivity patterns, molecular electrostatic potentials, and electronic transitions in various excited states. These computational studies complement experimental findings, offering a detailed view of the chemical behavior of triazole derivatives. Such understanding is crucial for the design and synthesis of new compounds with desired chemical and biological activities (Beytur et al., 2021).

Aplicaciones Científicas De Investigación

Biological Activities and Chemical Properties

Diuretic Effects : Derivatives of 1,2,4-triazole, like 4-amino-5-methyl-4H-1,2,4-triazole-3-thion, show both diuretic and antidiuretic effects, with certain derivatives demonstrating moderate to high diuretic activity (Kravchenko, 2018).

Angiotensin II Antagonism : Some 1,2,4-triazole derivatives, especially those with benzylthio groups at C5, exhibit potent angiotensin II antagonistic properties, which are useful in hypertension treatment (Ashton et al., 1993).

Insecticidal Activity : Tetrazole-linked triazole derivatives, including those containing 1,2,4-triazole, have shown significant insecticidal activity against certain species, demonstrating their potential in pest control (Maddila, Pagadala, & Jonnalagadda, 2015).

Molecular Structure Analysis : Studies on 1,2,4-triazole derivatives, including those with substituted benzyl and benzylamino groups, provide insights into their molecular structure, revealing intermolecular hydrogen bonds and weak pi-pi stacking interactions (Yilmaz et al., 2005).

Antioxidant and Antiradical Activity : 1,2,4-Triazole-3-thione derivatives, including those structurally similar to 3-((4-Methylbenzyl)thio)-1H-1,2,4-triazole, have been noted for their high antioxidant and antiradical activities, which can impact biochemical processes in patients exposed to high doses of radiation (Kaplaushenko, 2019).

Corrosion Inhibition and Biological Activity : Synthesized triazole compounds, like 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione, are of interest due to their corrosion inhibition activities and various biological applications (Srivastava et al., 2016).

Direcciones Futuras

Propiedades

IUPAC Name |

5-[(4-methylphenyl)methylsulfanyl]-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-8-2-4-9(5-3-8)6-14-10-11-7-12-13-10/h2-5,7H,6H2,1H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZZBLHTOQAIBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352103 |

Source

|

| Record name | SBB040972 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-Methylbenzyl)thio)-1H-1,2,4-triazole | |

CAS RN |

302804-66-6 |

Source

|

| Record name | SBB040972 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B1269157.png)

![4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1269169.png)

![4-Amino-5-(2-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269180.png)

![Hydrazinecarbothioamide, 2-[(4-bromophenyl)methylene]-](/img/structure/B1269187.png)